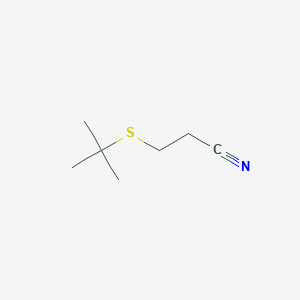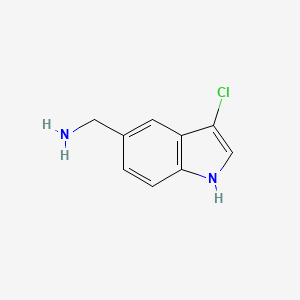
3-tert-butylsulfanyl-propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-tert-butylsulfanyl-propionitrile is an organic compound with the molecular formula C7H13NS. It is characterized by the presence of a tert-butylsulfanyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylsulfanyl-propionitrile typically involves the reaction of tert-butylthiol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the nitrile group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-tert-butylsulfanyl-propionitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-tert-butylsulfanyl-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-tert-butylsulfanyl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(Methylsulfanyl)propanenitrile
- 3-(Ethylsulfanyl)propanenitrile
- 3-(Isopropylsulfanyl)propanenitrile
Uniqueness
3-tert-butylsulfanyl-propionitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds with smaller alkyl groups, providing different chemical and biological properties.
特性
CAS番号 |
40620-07-3 |
|---|---|
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC名 |
3-tert-butylsulfanylpropanenitrile |
InChI |
InChI=1S/C7H13NS/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 |
InChIキー |
YLNIFVGCOVTOII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCCC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)


![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)



![TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)
![{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate](/img/structure/B8710192.png)
![3-[1,2,3]Triazol-2-yl-pyridine-2-carboxylic acid](/img/structure/B8710197.png)
